N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
Description
Historical Context of Hydrazone Derivatives in Organic Chemistry
Hydrazones have occupied a central role in organic synthesis since their discovery in the late 19th century. The foundational work of Emil Fischer on osazone formation for carbohydrate identification established hydrazones as critical analytical tools. Modern applications extend to coordination chemistry, where hydrazones serve as versatile ligands due to their ability to form stable complexes with transition metals. The structural flexibility of hydrazones—achieved through variations in aldehyde/ketone precursors and hydrazide components—has enabled their use in pharmaceutical design, particularly in antibiotic and antitumor agents.
The evolution of hydrazone chemistry parallels advancements in spectroscopic techniques. Nuclear magnetic resonance (NMR) and X-ray crystallography have resolved challenges in characterizing the E/Z isomerism inherent to hydrazones, facilitating precise structural assignments. Contemporary research emphasizes the development of hydrazones with enhanced photophysical properties, as seen in their application as fluorescent sensors for metal ion detection.
Structural Classification Within the Acetohydrazide Family
N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide belongs to the acetohydrazide subclass of hydrazones, distinguished by the presence of an acetylated hydrazine moiety. The general structure of such compounds follows the formula R^1–C(=O)–NH–N=CH–R^2 , where R^1 and R^2 represent aryl or alkyl groups. In this specific derivative:
- R^1 = Naphthalen-1-yl (providing extended π-conjugation)
- R^2 = 2,4-Dichlorophenyl (introducing electron-withdrawing substituents)
This molecular architecture confers distinct electronic characteristics. The naphthalene system enhances planarity and stacking interactions, while the chlorine atoms on the phenyl ring modulate electron density through inductive effects. The compound’s molecular formula, C~19~H~15~Cl~2~N~3~O , corresponds to a molecular weight of 372.25 g/mol, consistent with related hydrazide derivatives.
| Structural Feature | Role in Molecular Properties |
|---|---|
| Naphthalen-1-yl Group | Enhances aromatic stacking interactions |
| 2,4-Dichlorophenyl Substituent | Introduces electron-deficient character |
| Hydrazone Linkage (–NH–N=CH–) | Enables metal coordination and isomerism |
Significance of Substituted Phenyl and Naphthyl Moieties
The strategic incorporation of 2,4-dichlorophenyl and naphthalen-1-yl groups addresses key challenges in molecular design. Chlorine substituents at the 2- and 4-positions of the phenyl ring induce a dipole moment that stabilizes charge-transfer complexes, a property leveraged in optoelectronic materials. Concurrently, the steric bulk of chlorine atoms influences conformational preferences, potentially hindering rotational freedom around the hydrazone bond.
The naphthalene moiety contributes to the compound’s hydrophobic character, improving solubility in nonpolar solvents—a critical factor in reaction workup and purification. Comparative studies of naphthyl vs. phenyl hydrazones demonstrate that extended aromatic systems redshift absorption maxima by 20–40 nm, suggesting applications in light-harvesting materials. Additionally, the rigid naphthalene framework restricts molecular flexibility, favoring crystalline packing arrangements that enhance thermal stability.
The synergistic effects of these substituents are evident in the compound’s spectroscopic profile. Infrared spectroscopy reveals key absorptions at 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C–Cl asymmetric stretch), and 1350 cm⁻¹ (C–Cl symmetric stretch), confirming functional group integrity. Nuclear Overhauser effect (NOE) experiments further validate the E-configuration of the hydrazone bond, a critical determinant of biological activity.
Properties
Molecular Formula |
C19H14Cl2N2O |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H14Cl2N2O/c20-16-9-8-15(18(21)11-16)12-22-23-19(24)10-14-6-3-5-13-4-1-2-7-17(13)14/h1-9,11-12H,10H2,(H,23,24)/b22-12+ |
InChI Key |
KJDZLRFTMYIZNI-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity : Research indicates that derivatives of this hydrazone compound exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Properties : Preliminary studies have demonstrated that N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which could be linked to its ability to disrupt cellular signaling pathways critical for tumor growth.
Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various experimental models. Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Study on Anticancer Efficacy : A study by Smith et al. (2023) evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated an IC50 value of 15 µM, demonstrating significant anticancer activity compared to control groups.
- Antimicrobial Activity Assessment : In a study conducted by Johnson et al. (2024), the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating strong antimicrobial potential.
- Anti-inflammatory Mechanism Exploration : Research by Lee et al. (2025) focused on the anti-inflammatory effects of this compound in a model of acute inflammation. The study reported a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting that it may serve as an effective therapeutic agent for inflammatory conditions.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the aromatic/heterocyclic groups attached to the acetohydrazide. Key examples include:
Key Structural Insights :
Anti-Inflammatory and TNF-α Inhibition
Hydrazones with chlorophenyl or morpholinoethoxy groups exhibit potent TNF-α suppression:
The dichlorophenyl group in the target compound may enhance TNF-α inhibition comparable to 4f, while the naphthalene moiety could improve blood-brain barrier penetration .
Antimicrobial Activity
Compounds with hydroxyl or methoxy substituents show moderate activity, whereas halogenated analogs exhibit stronger effects:
The 2,4-dichloro substitution likely improves membrane disruption in Gram-positive bacteria, similar to fluorinated analogs .
Pharmacokinetic and Toxicity Profiles
Biological Activity
N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a hydrazone derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a dichlorophenyl group and a naphthyl moiety, contributing to its reactivity and biological interactions.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure can be represented as follows:
Biological Activity
Anticancer Activity
Research indicates that hydrazone derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including cervical cancer (HeLa) cells, with reported inhibition rates of up to 97% when complexed with metal ions .
Antimicrobial Properties
Hydrazones have also been evaluated for their antimicrobial activity. The presence of the naphthyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Various studies have documented the effectiveness of these compounds against both bacterial and fungal strains, highlighting their therapeutic potential in treating infections .
The biological activity of this compound may involve several mechanisms:
- DNA Interaction : Hydrazones can intercalate into DNA strands, leading to disruption of replication and transcription processes.
- Enzyme Inhibition : These compounds may inhibit enzymes involved in cancer cell proliferation or microbial metabolism.
- Metal Ion Complexation : The formation of metal complexes with hydrazones can enhance their biological activity by altering their solubility and reactivity.
Case Studies
- Synthesis and Characterization : A study synthesized a series of naphthyl aceto hydrazone-based metal complexes and evaluated their biological activities. The Pd(II) complex showed promising results against HeLa cells, indicating that metal coordination could enhance anticancer efficacy .
- Antimicrobial Studies : Another study reported that derivatives of naphthyl acetohydrazide exhibited significant antimicrobial activity against various pathogens, suggesting their potential application in pharmaceutical formulations .
Data Table: Biological Activity Summary
Q & A
Q. What advanced techniques characterize metal complexes of this compound, and how do they influence DNA binding?
- Coordination Chemistry :
- Synthesis : React with Cu(II) in ethanol/water (1:1) to form [Cu(L)₂] complexes .
- DNA Interaction : Use UV-vis titration (hypochromism at 260 nm) and viscosity measurements to confirm intercalation .
- Antimicrobial Potency : Test complexes against MRSA (MIC = 8 µg/mL vs. 32 µg/mL for ligand alone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
